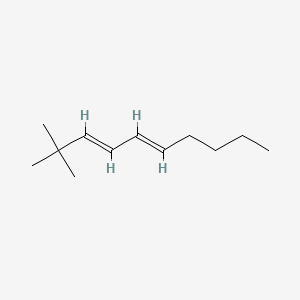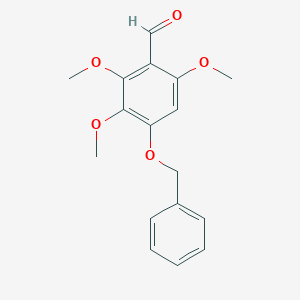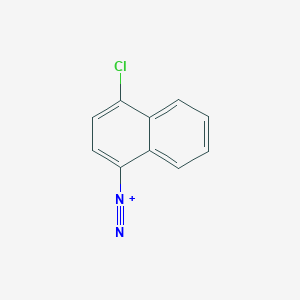
4-Chloronaphthalene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloronaphthalene-1-diazonium is a diazonium salt derived from 4-chloronaphthalene. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. The presence of the diazonium group makes this compound highly reactive, allowing it to participate in a wide range of chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-chloronaphthalene-1-diazonium typically involves the diazotization of 4-chloronaphthylamine. The process begins with the reaction of 4-chloronaphthylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods: In an industrial setting, the preparation of diazonium salts like this compound is often conducted in continuous flow reactors. This method offers better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
化学反応の分析
Types of Reactions: 4-Chloronaphthalene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, resulting in the formation of aryl halides, nitriles, and other derivatives.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds, which are valuable in dye and pigment industries.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines are typical coupling partners.
Reduction: Hypophosphorous acid or other reducing agents can be used.
Major Products:
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Aryl Amines: Formed through reduction reactions.
科学的研究の応用
4-Chloronaphthalene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of polymers, coatings, and other materials.
作用機序
The reactivity of 4-chloronaphthalene-1-diazonium is primarily due to the presence of the diazonium group, which is a good leaving group. This allows the compound to undergo substitution reactions easily. The mechanism typically involves the formation of an aryl cation intermediate, which is then attacked by a nucleophile . In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds .
類似化合物との比較
- 4-Bromonaphthalene-1-diazonium
- 4-Iodonaphthalene-1-diazonium
- 4-Fluoronaphthalene-1-diazonium
Comparison: 4-Chloronaphthalene-1-diazonium is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications .
特性
IUPAC Name |
4-chloronaphthalene-1-diazonium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6H/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOWPHKIQWPLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607148 |
Source


|
| Record name | 4-Chloronaphthalene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52053-65-3 |
Source


|
| Record name | 4-Chloronaphthalene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B14641495.png)
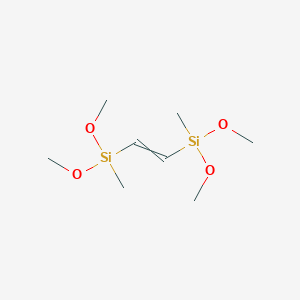
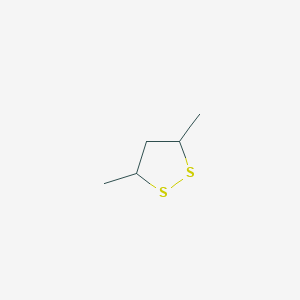
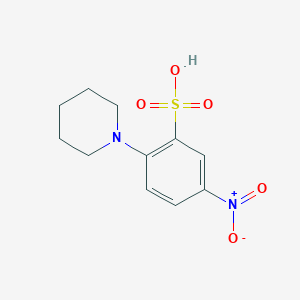
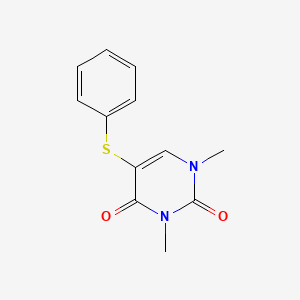
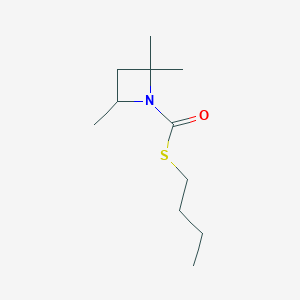
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
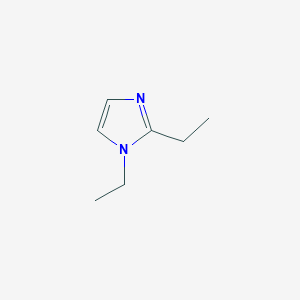
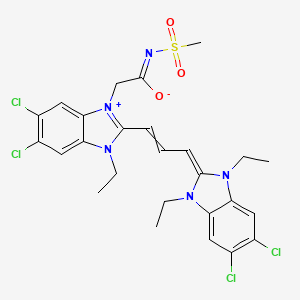
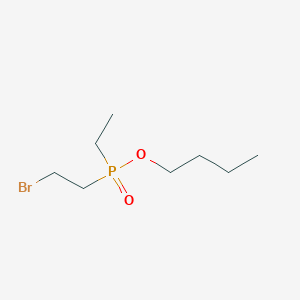
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
